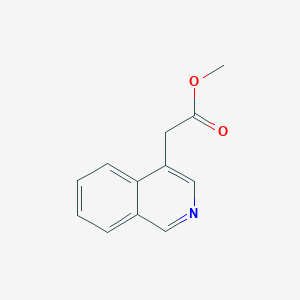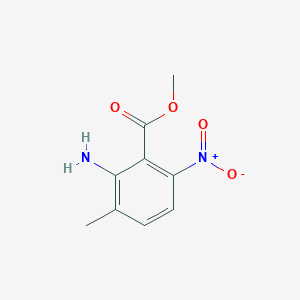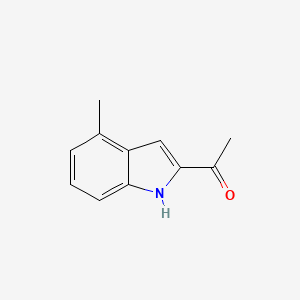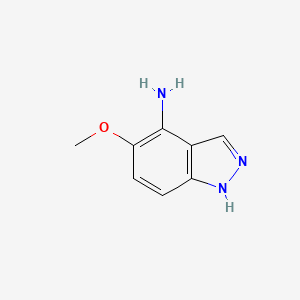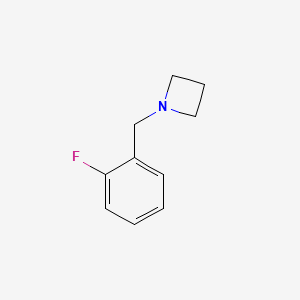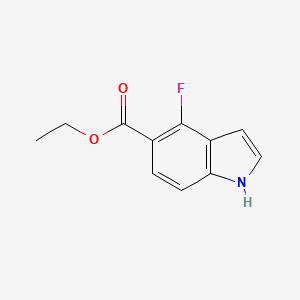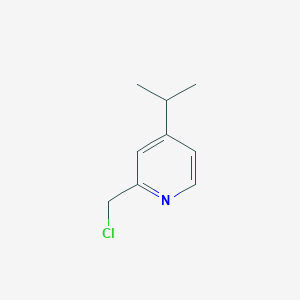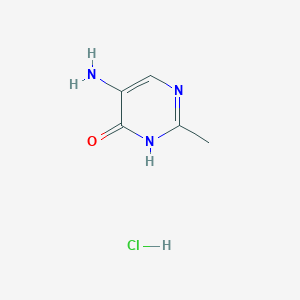![molecular formula C14H25NO4Si B13666240 Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-Boc-2-aza-5-silaspiro[44]nonane-3-carboxylate is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both silicon and nitrogen functionalities. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst can promote the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The silicon atom within the spirocyclic structure can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can target the nitrogen or silicon atoms, leading to the formation of amine or silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the silicon or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silicon atom can yield silanol derivatives, while reduction of the nitrogen atom can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules. It can be used in the development of new catalysts and ligands for various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Medicine: The compound’s unique properties may enable its use in the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic molecules with silicon and nitrogen atoms, such as:
- Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
- Methyl pentacyclo[4.3.0.0(2,5).0(3,8).0(4,7)]nonane-4-carboxylate
- Methyl 8-hydroxy-7-(hydroxymethyl)-2-methyltricyclo[3.2.2.0(2,4)]nonane-6-carboxylate
Uniqueness
Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific combination of silicon and nitrogen atoms within a spirocyclic framework. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H25NO4Si |
|---|---|
Molekulargewicht |
299.44 g/mol |
IUPAC-Name |
2-O-tert-butyl 3-O-methyl 2-aza-5-silaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H25NO4Si/c1-14(2,3)19-13(17)15-10-20(7-5-6-8-20)9-11(15)12(16)18-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
TUPRUDBLYVZEON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
